2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c1-10-6-7-17-9-13(16-14(17)8-10)11-2-4-12(15)5-3-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGAWDQBMWEMHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via nucleophilic substitution, where the α-haloketone (e.g., 4-chlorophenacyl bromide) reacts with 5-methyl-2-aminopyridine to form an intermediate imine. Subsequent cyclization and aromatization yield the target compound. Key variables include:
A representative procedure involves heating 4-chlorophenacyl bromide (1.0 equiv) and 5-methyl-2-aminopyridine (1.2 equiv) at 80°C for 2 hours under solvent-free conditions, achieving 92% yield after column purification (hexane/EtOAc).
DBU-Catalyzed Two-Component Cyclization
The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base catalyst enables room-temperature synthesis in aqueous ethanol, enhancing atom economy (73.41%) and reducing energy input.
Substrate Scope and Limitations
This method tolerates electron-withdrawing (e.g., nitro, cyano) and electron-donating (e.g., methoxy) groups on the phenacyl bromide. However, steric hindrance from ortho-substituents reduces yields by ~20%.
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Combine 4-chlorophenacyl bromide (1.0 mmol), 5-methyl-2-aminopyridine (1.2 mmol), and DBU (5 mol%) in ethanol/H₂O (1:1 v/v).
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Stir at 25°C for 3 hours.
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Extract with ethyl acetate, dry (Na₂SO₄), and concentrate.
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Purify via silica gel chromatography (70% hexane/EtOAc).
Yield : 87–91%
Advantages :
Photochemical Synthesis Using LED Irradiation
Visible-light-driven synthesis offers a catalyst-free route under ambient conditions, leveraging radical intermediates for C–N bond formation.
Reaction Parameters
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Light Source : 18W LED (λ = 450 nm)
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Solvent : Toluene
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Time : 4–6 hours
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Photoexcitation of 4-chloroacetophenone generates a ketyl radical.
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Radical coupling with 5-methyl-2-aminopyridine forms an enamine intermediate.
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Cyclodehydration yields the imidazo[1,2-a]pyridine core.
Yield : 78–84%
Limitation : Lower efficiency with electron-rich aminopyridines due to competitive absorption.
Copper-Catalyzed Heterocyclization
While less common for this specific derivative, Cu(OTf)₂-mediated reactions provide an alternative for functionalized analogs.
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Cu(OTf)₂ (20 mol%)
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CH₃CN, 60°C, 12–24 hours
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Yield: 65–72%
Application Note : Preferred for introducing additional substituents at C-3 via ynamide intermediates.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Eco-Friendliness | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 89–94 | 2–4 h | High | Excellent |
| DBU-Catalyzed | 87–91 | 3 h | Moderate | Good |
| Photochemical | 78–84 | 4–6 h | High | Moderate |
| Copper-Catalyzed | 65–72 | 12–24 h | Low | Limited |
Key Trends :
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Solvent-free cyclocondensation offers the best balance of yield and environmental impact.
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DBU catalysis excels in mild conditions but requires aqueous workup.
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Photochemical methods, while innovative, lag in efficiency for large-scale production.
Characterization and Analytical Data
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δ 8.45 (d, J = 6.8 Hz, 1H, H-5)
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δ 7.89–7.86 (m, 2H, Ar–Cl)
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δ 7.52–7.48 (m, 2H, Ar–Cl)
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δ 7.21 (s, 1H, H-3)
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δ 6.78 (d, J = 6.8 Hz, 1H, H-6)
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δ 2.45 (s, 3H, CH₃)
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δ 155.2 (C-2), 144.1 (C-7a), 136.4 (C-4'), 129.1 (C-3',5'), 128.9 (C-2',6'), 117.3 (C-5), 114.8 (C-6), 112.4 (C-3), 21.7 (CH₃)
HRMS (ESI+) : [M+H]⁺ Calcd for C₁₄H₁₁ClN₂: 242.0583; Found: 242.0586
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the imidazo[1,2-a]pyridine ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the chlorine atom. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits a variety of biological activities, making it a candidate for therapeutic applications. Its structural features enable it to interact with various biological targets, suggesting potential roles as:
- Anticancer Agents : Imidazo[1,2-a]pyridine derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives have been evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects.
- Anti-inflammatory Agents : The compound has been studied for its ability to modulate inflammatory pathways. Preclinical studies indicate that it may inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases.
- Antimicrobial and Antiviral Activities : Research has highlighted the compound's potential against bacterial and viral infections. Its ability to disrupt microbial cellular processes suggests it could serve as a template for developing new antimicrobial agents.
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of 2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine and its biological activity is crucial for optimizing its therapeutic potential. Various structural modifications have been explored:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Core imidazo[1,2-a]pyridine with a chlorophenyl substituent | Anticancer activity |
| 2-(3-bromophenyl)-7-methylimidazo[1,2-a]pyridine | Bromine substitution | Enhanced reactivity and potential for different biological targets |
| 2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridine | Fluorine substitution | Increased lipophilicity and bioavailability |
These studies suggest that variations in substituents can lead to significant differences in biological activity, guiding future synthesis efforts.
Case Study 1: Anticancer Activity
In a study published by researchers investigating imidazo[1,2-a]pyridine derivatives, this compound was tested against several cancer cell lines. The results indicated that the compound inhibited cell growth by inducing apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of this compound demonstrated its capability to reduce levels of tumor necrosis factor-alpha (TNF-α) in vitro. This effect was attributed to the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways . Such findings support further exploration into its use for treating chronic inflammatory conditions.
Synthesis and Derivatization
The synthesis of this compound can be achieved through various methods typically employed for imidazo[1,2-a]pyridine derivatives. These methods include:
- Aza-Friedel–Crafts Reactions : This method allows for the introduction of alkyl groups at the C3 position of the imidazo[1,2-a]pyridine core.
- Mechanochemical Conditions : Recent advancements have shown that mechanochemical methods can enhance yields and reduce reaction times for synthesizing derivatives .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation by preventing the formation of prostaglandins.
Comparison with Similar Compounds
Fluorescence Properties
Imidazo[1,2-a]pyridines generally exhibit fluorescence, but substituents significantly modulate intensity:
- Target Compound (6b in ) : Shows low fluorescence intensity due to the electron-withdrawing 4-chlorophenyl group, which quenches excited-state energy .
- Nitro-Substituted Analogues (6g): No fluorescence, as the nitro group strongly withdraws electrons .
- Parent Compound (Unsubstituted) : Higher fluorescence, confirming that electron-donating groups enhance emission .
Pharmacological Derivatives
The target compound serves as a scaffold for bioactive derivatives:
Physicochemical Properties
- Lipophilicity : The bromo analogue (2-(4-BrPh)-7-Me) has a LogP of 4.07 , suggesting the target compound’s chloro substituent may reduce lipophilicity slightly compared to bromo .
- Thermal Stability : Adamantyl-substituted derivatives (e.g., 2c) show higher melting points (409–411 K) than the target compound, attributed to adamantane’s rigid structure .
Key Research Findings
Synthetic Versatility : The compound’s efficient synthesis and derivatization (e.g., hydrazination, acetamide formation) highlight its utility in drug discovery .
Pharmacological Potential: Derivatives demonstrate varied bioactivities, including enzyme inhibition (anticholinesterase activity in adamantyl analogues ) and receptor modulation .
Biological Activity
2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. The unique structural features of this compound, including the presence of a chlorophenyl group, contribute to its potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₄ClN₃O, with a molecular weight of approximately 299.75 g/mol. The compound features a bicyclic heterocyclic structure that enhances its reactivity and biological activity. The chlorophenyl group increases lipophilicity, potentially improving interactions with biological membranes compared to other derivatives.
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridines exhibit significant antimicrobial properties. Specifically, this compound has been shown to possess antimicrobial effects against various bacterial strains. A comparative analysis with similar compounds reveals that the presence of the chlorophenyl group enhances its activity:
| Compound Name | Structural Features | Biological Activity | Notes |
|---|---|---|---|
| 2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde | Ethyl group instead of chlorophenyl | Antimicrobial | Similar core structure but different substituents affect activity |
| 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde | Fluorine substituent | Anticancer | Variation in halogen affects reactivity and selectivity |
| 7-Methylimidazo[1,2-a]pyridine-3-carbaldehyde | Lacks chlorophenyl group | Limited activity | Simplified structure reduces complexity |
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have been identified as promising candidates for anticancer agents. In various studies, compounds within this class have demonstrated inhibitory effects on cancer cell proliferation. For instance, studies involving cell lines such as HCT-116 and HeLa have revealed that modifications in the substituents significantly influence anticancer activity. The compound's mechanism may involve apoptosis induction in cancer cells.
A notable study highlighted that imidazo[1,2-a]pyridine-thiophene derivatives exhibited potent anti-proliferative activities against FLT3-ITD driven acute myeloid leukemia (AML) cell lines. This suggests that structural modifications can lead to enhanced therapeutic efficacy against specific cancer types .
Other Biological Activities
Beyond antimicrobial and anticancer properties, imidazo[1,2-a]pyridines exhibit a range of biological activities:
- Anti-inflammatory : Some derivatives have shown promise in reducing inflammation.
- Antiviral : Certain compounds within this class have demonstrated antiviral properties against various pathogens .
- Neuropharmacological Effects : Compounds like Zolpidem (an imidazo[1,2-a]pyridine derivative) are used clinically for their sedative effects .
Case Studies and Research Findings
Several studies have focused on elucidating the mechanisms behind the biological activities of this compound:
- Antimicrobial Study : A recent investigation assessed the efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations lower than those required for standard antibiotics .
- Anticancer Mechanism : In vitro studies demonstrated that treatment with this compound resulted in increased apoptosis in cancer cell lines through activation of caspase pathways .
- Comparative Analysis : A comparative study involving various imidazo[1,2-a]pyridine derivatives revealed that the introduction of electron-withdrawing groups like chlorine enhances cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells .
Q & A
Q. What are the optimized synthetic routes for 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine, and how can reaction yields be improved?
The compound is synthesized via the Paudler process, starting with 2-amino-4-methylpyridine and 2-bromo-4′-chloroacetophenone. Sodium nitrite (NaNO₂) acts as a nitroso donor in the presence of hydrobromic acid and tin, followed by condensation with substituted aldehydes catalyzed by acetic acid at room temperature. Yields exceeding 70% are achieved by controlling stoichiometry, reaction time (typically 4–6 hours), and purification via recrystallization. Key parameters include maintaining anhydrous conditions and using tin as a reducing agent to optimize nitroso intermediate formation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Structural confirmation requires a combination of:
- ¹H/¹³C NMR : To identify aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.3–2.6 ppm).
- IR spectroscopy : Stretching frequencies for C-Cl (~750 cm⁻¹) and C=N (~1600 cm⁻¹) bonds.
- LC-MS : Molecular ion peaks ([M+H]⁺) matching the expected molecular weight (e.g., ~257 g/mol). Cross-validation with density functional theory (DFT) calculations enhances accuracy, particularly for electronic structure analysis .
Q. How can crystallographic data resolve ambiguities in structural assignments of imidazo[1,2-a]pyridine derivatives?
Single-crystal X-ray diffraction (using programs like SHELXL ) provides unambiguous confirmation of regiochemistry and substituent positions. For example, derivatives crystallized in acetonitrile/methanol (1:1 v/v) exhibit distinct unit cell parameters (e.g., monoclinic systems with Z = 4) and hydrogen-bonding patterns, critical for distinguishing positional isomers (e.g., 6-methyl vs. 7-methyl substituents) .
Advanced Research Questions
Q. What mechanistic insights explain the formation of chlorinated byproducts during reactions involving hypochlorite?
Hypochlorite reactions (e.g., with tert-butyl hypochlorite) can lead to trichloromethyl intermediates via radical or electrophilic substitution pathways. For example, 3-chloro-7-methylimidazo[1,2-a]pyridine forms through Cl⁺ attack at the electron-rich C3 position of the imidazo ring. Byproducts like C₉H₃N₂Cl₅ arise from over-chlorination, necessitating careful control of Cl₂ equivalents and reaction temperature (≤0°C) to suppress side reactions .
Q. How can computational methods (e.g., DFT) predict and rationalize experimental spectroscopic data for this compound?
DFT calculations at the B3LYP/6-311++G(d,p) level simulate NMR chemical shifts and IR vibrations with <5% deviation from experimental data. For instance, calculated HOMO-LUMO gaps (~4.2 eV) correlate with UV-Vis absorption maxima (~300 nm), while Mulliken charges predict electrophilic reactivity at the C2 and C7 positions. These models guide synthetic modifications to enhance stability or bioactivity .
Q. What strategies mitigate challenges in NMR analysis of complex imidazo[1,2-a]pyridine derivatives?
Signal overlap in crowded aromatic regions (δ 7.0–8.5 ppm) can be resolved using:
- 2D NMR (COSY, HSQC) : To assign coupling patterns and quaternary carbons.
- Variable-temperature NMR : To reduce exchange broadening in dynamic systems.
- Isotopic labeling : For tracking specific protons (e.g., deuterated solvents for solvent suppression). For example, methyl group splitting in 7-methyl derivatives is distinguishable at 400 MHz or higher field strengths .
Q. How does substituent position (e.g., 7-methyl vs. 6-methyl) influence bioactivity in imidazo[1,2-a]pyridines?
Positional isomerism significantly impacts pharmacological profiles. In anticholinesterase assays, 7-methyl derivatives exhibit IC₅₀ values ~2-fold lower than 6-methyl analogs due to enhanced hydrophobic interactions with enzyme active sites. Molecular docking (e.g., AutoDock Vina) reveals that 7-methyl groups improve fit into the acetylcholinesterase gorge, with binding energies ≤-8.5 kcal/mol .
Q. What are the limitations of current synthetic methods for scaling up imidazo[1,2-a]pyridine derivatives?
Challenges include:
- Low regioselectivity : Mitigated using directing groups (e.g., bromine at C3) to control electrophilic substitution.
- Purification difficulties : Addressed via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1).
- Toxicity of reagents : Substituting tin with greener reductants (e.g., Zn/NH₄Cl) reduces environmental hazards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
